1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea
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Overview
Description
1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 4-bromo-2-chloroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: The compound could be explored for its use as a pesticide or herbicide.
Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could inhibit the growth of pests or weeds by interfering with essential biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)thiourea: A similar compound with a thiourea moiety instead of urea.
1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)carbamate: A carbamate derivative with similar structural features.
Uniqueness
1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its urea moiety, combined with the bromo and chloro substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-5-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPSTDJWVHJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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